3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
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Overview
Description
3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves a multi-step process. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinazoline ring can be oxidized to form quinazolinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The propanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
Scientific Research Applications
3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in hybrid compounds with 1,2,4-triazole.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The quinazoline core can inhibit certain enzymes, while the triazole ring can interact with nucleic acids, leading to various biological effects. These interactions can result in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature the triazole ring and have shown potent anticancer activities.
Quinazolin-4(3H)-ones: These derivatives share the quinazoline core and are known for their diverse biological activities.
Uniqueness
3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is unique due to its combination of the quinazoline and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H18N6O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H18N6O2/c27-19(10-9-18-24-17-4-2-1-3-16(17)20(28)25-18)23-15-7-5-14(6-8-15)11-26-13-21-12-22-26/h1-8,12-13H,9-11H2,(H,23,27)(H,24,25,28) |
InChI Key |
GNRYYOQIDIVGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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